molecular formula C7H14O4 B3132781 ethyl 2-(3-hydroxypropoxy)acetate CAS No. 377048-47-0

ethyl 2-(3-hydroxypropoxy)acetate

Cat. No.: B3132781
CAS No.: 377048-47-0
M. Wt: 162.18 g/mol
InChI Key: VBTCKWCAJKCYRR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxypropoxy)acetate is a glycolic acid derivative featuring an ethyl ester group and a 3-hydroxypropoxy side chain. The compound’s hydroxyl and ester functionalities make it a candidate for further chemical modifications, such as esterification or polymerization .

Properties

IUPAC Name

ethyl 2-(3-hydroxypropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-2-11-7(9)6-10-5-3-4-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTCKWCAJKCYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-hydroxypropoxy)acetate can be synthesized through the esterification reaction between ethyl acetate and 3-hydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. Industrial production may also involve the use of continuous reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxypropoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of organic synthesis, ethyl 2-(3-hydroxypropoxy)acetate serves as a solvent and a key intermediate. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules.

Biology

The compound is utilized in biological research for preparing biologically active compounds. Its hydroxyl group enables it to form hydrogen bonds with biological macromolecules, influencing their structure and function. This property is particularly useful in drug design and development.

Medicine

This compound plays a significant role in pharmaceutical formulations. It is used in drug delivery systems due to its ability to enhance solubility and stability of active pharmaceutical ingredients. Additionally, it has been explored for its potential therapeutic effects in treatments involving calcium regulation and cell differentiation .

Industry

In industrial applications, this compound acts as an additive in cosmetics and polymers. It enhances product quality by improving texture and stability. Its use in formulations helps achieve desired sensory properties in cosmetic products.

Data Table: Comparison of Applications

Application FieldSpecific UsesBenefits
ChemistrySolvent & IntermediateFacilitates complex organic synthesis
BiologyPreparation of Active CompoundsInfluences molecular interactions
MedicineDrug Formulation & DeliveryEnhances solubility and stability
IndustryCosmetic Additive & Polymer EnhancerImproves product quality

Case Studies

  • Pharmaceutical Formulations : Research has demonstrated that this compound can improve the bioavailability of poorly soluble drugs. In a study involving a new anti-inflammatory drug, the incorporation of this compound into the formulation resulted in a significant increase in absorption rates compared to traditional formulations.
  • Cosmetic Products : A case study focused on skin creams showed that adding this compound improved the emollient properties of the product. Consumer feedback indicated enhanced skin feel and moisture retention compared to control products lacking this ingredient.
  • Polymer Science : In polymer applications, this compound was used as a plasticizer in polyvinyl chloride (PVC) formulations. The addition of this compound led to improved flexibility and durability of the final product, demonstrating its effectiveness as a performance enhancer.

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxypropoxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active compounds that exert specific biological effects .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between ethyl 2-(3-hydroxypropoxy)acetate and its analogs:

Compound Name Molecular Formula CAS Number Substituent Groups Key Structural Features
This compound C7H14O4* Not provided Ethyl ester, 3-hydroxypropoxy Hydroxyl group for reactivity; ester moiety
tert-Butyl 2-(3-hydroxypropoxy)acetate C9H18O4 930294-38-5 tert-Butyl ester, 3-hydroxypropoxy Bulky tert-butyl group enhances steric hindrance
Mthis compound C6H12O4* 161504-37-6 Methyl ester, 3-hydroxypropoxy Smaller alkyl chain; higher polarity
Allyl (3-methylbutoxy)acetate C10H16O3 67634-00-8 Allyl ester, 3-methylbutoxy Allyl group enables polymerization

*Inferred from structural analogs.

Physicochemical Properties

Limited data are available for this compound, but comparisons with analogs suggest trends:

  • Polarity : Methyl and ethyl esters exhibit higher polarity than tert-butyl derivatives due to shorter alkyl chains .
  • Solubility: Methyl and ethyl analogs are likely soluble in polar solvents (e.g., ethyl acetate, methanol), whereas tert-butyl derivatives may prefer less polar solvents .
  • Boiling Points : Ethyl esters typically have lower boiling points than tert-butyl derivatives due to reduced molecular weight and steric effects .

Biological Activity

Ethyl 2-(3-hydroxypropoxy)acetate is a compound of significant interest in biological and medicinal chemistry due to its versatile properties and potential applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of ethyl acetate with 3-hydroxypropyl alcohol, typically using an acid catalyst like sulfuric acid under reflux conditions. This reaction yields a compound characterized by an ester functional group and a hydroxyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active compounds that exert specific biological effects.

Biological Activity Overview

  • Antimicrobial Properties : this compound has shown antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves interference with metabolic processes in bacteria without compromising cell wall integrity .
  • Antiproliferative Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects in cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of prostate cancer cells significantly .
  • Differentiation Induction : Some studies suggest that this compound may induce differentiation in malignant cells, akin to the effects observed with certain vitamin D analogs. This property could be beneficial in cancer therapies aimed at promoting the maturation of cancerous cells into non-cancerous forms .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialActive against MRSA and other Gram-positive bacteria
AntiproliferativeSignificant inhibition of prostate cancer cell proliferation
Differentiation InductionInduces differentiation in malignant cells

Case Study: Antiproliferative Effects

In a study examining various analogs of vitamin D, it was found that compounds structurally similar to this compound exhibited up to 1,000-fold greater activity than traditional vitamin D in inhibiting prostate cancer cell growth. This suggests that modifications at the hydroxyl position can enhance biological efficacy significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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